molecular formula C22H28N2O4 B563815 rac-2-Despiperidyl-2-amino Repaglinide CAS No. 874908-11-9

rac-2-Despiperidyl-2-amino Repaglinide

Cat. No.: B563815
CAS No.: 874908-11-9
M. Wt: 384.476
InChI Key: OSCVKZCOJUTUFD-UHFFFAOYSA-N
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Description

rac-2-Despiperidyl-2-amino Repaglinide is a metabolite of Repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes. This compound has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 .

Preparation Methods

The synthesis of rac-2-Despiperidyl-2-amino Repaglinide involves several steps. The primary synthetic route includes the removal of the piperidyl group from Repaglinide, followed by the introduction of an amino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

rac-2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-2-Despiperidyl-2-amino Repaglinide has several scientific research applications:

Comparison with Similar Compounds

rac-2-Despiperidyl-2-amino Repaglinide can be compared with other similar compounds, such as:

    Repaglinide: The parent compound, which is widely used as an antidiabetic drug.

    Nateglinide: Another antidiabetic drug with a similar mechanism of action but different chemical structure.

    Mitiglinide: A similar compound with a different pharmacokinetic profile.

The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of Repaglinide .

Properties

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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